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molecular formula C8H8N2O5 B8571880 2-Amino-5-methoxy-3-nitrobenzoic acid

2-Amino-5-methoxy-3-nitrobenzoic acid

Cat. No. B8571880
M. Wt: 212.16 g/mol
InChI Key: ZCTUZOIFAUHVND-UHFFFAOYSA-N
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Patent
US09006454B2

Procedure details

To a solution of 2-amino-5-methoxy-3-nitro-benzoic acid (2 g, 9.4 mmol) in methanol (100 mL) was added slowly a saturated ethereal solution of diazomethane gas until the starting material was completely consumed (25 mL). Ether was removed under vacuum and the resulting residue was purified by column chromatography using 5% ethyl acetate in hexane to obtain the title compound as a yellow solid which was used directly for the next reaction.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([O:14][CH3:15])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+](=[CH2:18])=[N-]>CO>[CH3:18][O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([O:14][CH3:15])[CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was completely consumed (25 mL)
CUSTOM
Type
CUSTOM
Details
Ether was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)OC)[N+](=O)[O-])N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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